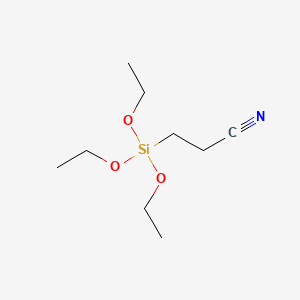
3-(三乙氧基硅基)丙腈
描述
3-(Triethoxysilyl)propionitrile (TESPN) is an organosilyl sol gel that can be used as a silane based coupling agent to improve the adhesion between metal-polymeric composite. It is non-toxic and cost efficient which makes it a suitable alternative to the existing chromate treatment of metals. It can be used in surface modification of silica based surfaces.
科学研究应用
表面改性和粘合增强
TESPN 是一种基于硅烷的偶联剂,可以改善金属-聚合物复合材料之间的粘合力。它可以作为金属传统铬酸盐处理的替代品。 通过使用 TESPN 涂覆表面,研究人员可以增强金属基材与聚合物之间的粘合强度 {svg_1}.
用于石英和铝的溶胶-凝胶涂层
TESPN 可以通过溶胶-凝胶工艺应用于石英和铝表面。这种处理可以增强表面特性,例如疏水性或耐化学性。 研究人员正在探索其在保护涂层和功能化表面方面的潜力 {svg_2}.
染料敏化太阳能电池 (DSSC) 中的固态电解质
TESPN 可以对二氧化硅纳米粒子进行功能化处理,使其适合用作 DSSC 中的固态电解质。这些太阳能电池利用阳光发电。 TESPN 改性二氧化硅纳米粒子有助于提高 DSSC 的性能和稳定性 {svg_3}.
用于防污应用的超滤膜
在开发聚偏二氟乙烯 (PVDf) 基超滤膜方面,TESPN 发挥着至关重要的作用。这些膜用于水净化,TESPN 改性有助于防止有机物和无机物污染。 所得膜表现出增强的防污性能 {svg_4}.
用于药物递送的介孔二氧化硅合成
TESPN 有助于形成介孔二氧化硅材料,例如 SBA-15。这些材料具有有序的孔结构,使其成为药物递送系统的理想选择。 研究人员正在探索 TESPN 改性 SBA-15 作为控释载体 {svg_5}.
有毒铬酸盐处理的替代品
TESPN 的无毒性质使其成为铬酸盐处理的理想替代品,铬酸盐处理对健康和环境有害。 研究人员正在研究其在各种需要增强粘合力和表面改性的应用中的用途 {svg_6}.
总之,3-(三乙氧基硅基)丙腈为材料科学、表面化学和能源相关领域的研究人员提供了一套通用的工具。其独特的特性使其成为进一步探索和应用的引人入胜的化合物。 如果您需要更多信息或其他应用,请随时提问! 😊 {svg_7} {svg_8}
作用机制
Target of Action
3-(Triethoxysilyl)propionitrile (TESPN) is primarily used as a silane-based coupling agent . Its main targets are metal-polymeric composites and silica-based surfaces , where it improves adhesion .
Mode of Action
TESPN acts as an organosilyl sol-gel . It forms a coating on the target surfaces, enhancing their adhesive properties. This is achieved through the formation of covalent bonds between the silane group in TESPN and the target surface .
Biochemical Pathways
It’s known that tespn can functionalize silica nanoparticles, which can be used in the fabrication of solid-state electrolyte-based dye-sensitized solar cells (dsscs) and for the development of pvdf based ultrafiltration membranes for antifouling applications .
Result of Action
The primary result of TESPN’s action is the improved adhesion between metal-polymeric composites and silica-based surfaces . This makes it a valuable tool in various industrial applications, including the production of solar cells and ultrafiltration membranes .
生化分析
Biochemical Properties
3-(Triethoxysilyl)propionitrile plays a significant role in biochemical reactions, primarily as a coupling agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of stable bonds between organic and inorganic materials. For instance, it can functionalize silica nanoparticles, which are then used in the fabrication of solid-state electrolyte-based dye-sensitized solar cells and ultrafiltration membranes . The interactions between 3-(Triethoxysilyl)propionitrile and biomolecules are typically covalent, involving the formation of siloxane bonds that enhance the stability and functionality of the resulting materials.
Cellular Effects
The effects of 3-(Triethoxysilyl)propionitrile on various cell types and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, when used in surface modification, it can alter the cellular response to materials, promoting cell adhesion and proliferation . Additionally, 3-(Triethoxysilyl)propionitrile can impact the expression of genes involved in cell adhesion and extracellular matrix formation, thereby influencing cellular behavior and tissue development.
Molecular Mechanism
At the molecular level, 3-(Triethoxysilyl)propionitrile exerts its effects through several mechanisms. It can bind to biomolecules via its triethoxysilyl group, forming stable siloxane bonds. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, 3-(Triethoxysilyl)propionitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for its role as a coupling agent and its ability to modify material surfaces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Triethoxysilyl)propionitrile can change over time. The compound is relatively stable, but it can undergo hydrolysis and degradation under certain conditions. Long-term studies have shown that 3-(Triethoxysilyl)propionitrile maintains its functionality in surface modification applications for extended periods . Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. These temporal effects are essential considerations for its use in various applications.
Dosage Effects in Animal Models
The effects of 3-(Triethoxysilyl)propionitrile vary with different dosages in animal models. At low doses, it can enhance material biocompatibility and promote tissue integration. At high doses, it may exhibit toxic or adverse effects, such as inflammation or cytotoxicity . Threshold effects have been observed, where a specific dosage range is optimal for achieving the desired outcomes without causing harm. These findings are critical for determining safe and effective dosages for biomedical applications.
Metabolic Pathways
3-(Triethoxysilyl)propionitrile is involved in several metabolic pathways, primarily related to its hydrolysis and subsequent reactions. The compound can interact with enzymes such as esterases and hydrolases, which catalyze its breakdown into smaller molecules . These metabolic processes can influence the compound’s bioavailability and activity within biological systems. Additionally, 3-(Triethoxysilyl)propionitrile can affect metabolic flux and metabolite levels, impacting cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 3-(Triethoxysilyl)propionitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. These transport and distribution processes are crucial for its effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of 3-(Triethoxysilyl)propionitrile can significantly impact its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cell membrane, where it can interact with membrane proteins and influence cell adhesion. Alternatively, it can be transported to the cytoplasm or nucleus, where it can affect gene expression and other cellular processes. Understanding the subcellular localization of 3-(Triethoxysilyl)propionitrile is essential for optimizing its use in various applications.
属性
IUPAC Name |
3-triethoxysilylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQYMXVQHATSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC#N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027334 | |
| Record name | 3-(Triethoxysilyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | Propanenitrile, 3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Triethoxysilyl)propionitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
919-31-3 | |
| Record name | (2-Cyanoethyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Triethoxysilyl)propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Cyanoethyl)triethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Triethoxysilyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(triethoxysilyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIETHOXYSILYL)PROPIONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8R6D195F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(TRIETHOXYSILYL)PROPIONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Triethoxysilyl)propionitrile interact with surfaces like titanium dioxide (TiO2) at a molecular level?
A1: 3-(Triethoxysilyl)propionitrile (TPS) forms strong, durable bonds with TiO2 surfaces through a process called hydrolysis and condensation. Research using FTIR spectroscopy and DFT calculations suggests that TPS primarily attaches to TiO2 in a "bridge" mode. [] This means the molecule forms two covalent bonds with adjacent titanium atoms on the surface, leaving one alkoxy group (–OR’) unbound. These findings challenge previous assumptions about trifunctional siloxanes forming three covalent bonds. This fundamental understanding of TPS adsorption on TiO2 is crucial for applications like dye-sensitized solar cells, where surface passivation with siloxane adsorbates can significantly impact device efficiency. []
Q2: What are the applications of 3-(Triethoxysilyl)propionitrile in material science, particularly in the context of mesoporous materials?
A2: 3-(Triethoxysilyl)propionitrile is a versatile precursor in synthesizing mesoporous materials with tailored functionalities. Researchers have successfully incorporated TPS into periodic mesoporous organosilicas (PMOs), creating bifunctional materials. [] By co-condensing TPS with 1,4-bis(triethoxysilyl)benzene, they introduced both benzene rings within the framework and cyanide groups (–C≡N) protruding into the material's pores. [] These cyanide groups can be further modified, for example, hydrolyzed to carboxylic acid groups, offering a platform for further functionalization and potential applications in catalysis and adsorption. []
Q3: How does the incorporation of 3-(Triethoxysilyl)propionitrile affect the properties of silica-based materials, especially in thin films?
A3: Incorporating 3-(Triethoxysilyl)propionitrile (CNS) into silica-based materials, particularly thin films, significantly impacts their nanoscale properties. Single-molecule fluorescence spectroscopy studies revealed that films derived from CNS-containing sols exhibited higher polarity compared to those prepared using isobutyltrimethoxysilane (BTMOS). [] This difference in polarity arises from the presence of the polar nitrile group (-C≡N) in CNS. Additionally, by varying the CNS content in the sol-gel process, researchers can fine-tune the local polarity of the resulting films, impacting their interaction with other molecules or materials. []
Q4: Can you provide the molecular formula, weight, and any relevant spectroscopic data for 3-(Triethoxysilyl)propionitrile?
A4:
- FTIR: A prominent fingerprint band in the range of 1000-1100 cm-1 indicates the presence of Si–O–C stretching modes, confirming the presence of alkoxysilane groups in TPS adsorbed on TiO2. []
- 13C CP/MAS NMR: This technique can be used to characterize the structure and quantify the amount of TPS incorporated into mesoporous materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


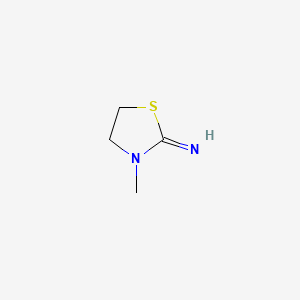


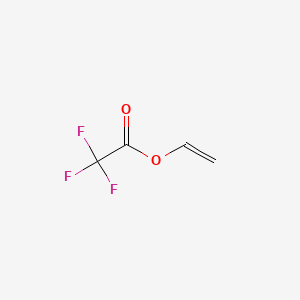
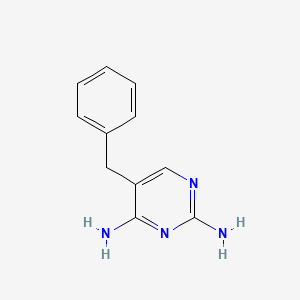
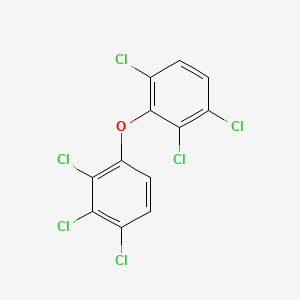
![(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol](/img/structure/B1204551.png)
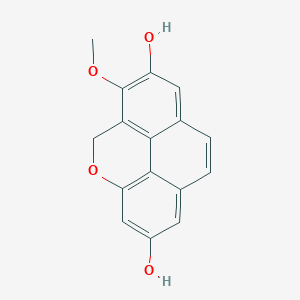
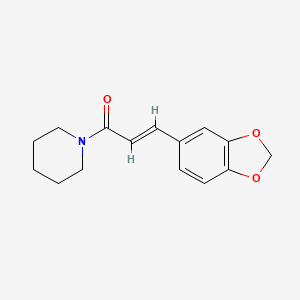
![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)
![N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B1204555.png)
![ETHYL 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE](/img/structure/B1204558.png)
![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)

